An In-depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-imidazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Bromophenyl)-4-methyl-1H-imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(4-Bromophenyl)-4-methyl-1H-imidazole (CAS No. 884199-52-4). As a member of the N-arylimidazole class, this compound holds significant interest for medicinal chemistry and materials science due to the versatile reactivity of the imidazole core and the influence of the bromophenyl substituent. This document outlines a proposed synthetic pathway, detailed physicochemical and spectral characterization, and a discussion of its potential biological activities, serving as a valuable resource for researchers engaged in drug discovery and the development of novel molecular entities.
Introduction: The Significance of N-Arylimidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse biological activities. The N-arylation of imidazoles introduces a lipophilic aryl group that can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] Specifically, the incorporation of a bromophenyl moiety can enhance binding affinity to target proteins through halogen bonding and provides a handle for further synthetic modifications via cross-coupling reactions. Substituted N-arylimidazoles have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] This guide focuses on the 1,4-disubstituted isomer, 1-(4-Bromophenyl)-4-methyl-1H-imidazole, providing a detailed exploration of its chemical landscape.
Chemical Structure and Properties
The chemical structure of 1-(4-Bromophenyl)-4-methyl-1H-imidazole consists of a 4-methyl-1H-imidazole ring N-arylated at the 1-position with a 4-bromophenyl group.
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-4-methyl-1H-imidazole
| Property | Value | Source |
| CAS Number | 884199-52-4 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [5] |
| Molecular Weight | 237.10 g/mol | [5] |
| Monoisotopic Mass | 235.9949 Da | [5] |
| Predicted XlogP | 2.8 | [5] |
| Predicted Hydrogen Bond Donor Count | 0 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [5] |
| Predicted Rotatable Bond Count | 1 | [5] |
Synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole
The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-imidazole can be achieved through several established methods for N-arylation of imidazoles. The two most prominent and industrially scalable approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[6][7]
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction between an aryl halide and a nucleophile, in this case, 4-methylimidazole.[6] This method is often favored for its cost-effectiveness.
Caption: Proposed Ullmann condensation for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
-
To a sealable reaction vessel, add 4-methylimidazole (1.0 eq.), 1-bromo-4-iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 110-130 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-Bromophenyl)-4-methyl-1H-imidazole.
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and often more efficient alternative to the Ullmann condensation, with a broader substrate scope.[7][8]
Caption: Proposed Buchwald-Hartwig amination for the synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the imidazole and bromophenyl protons. The methyl group on the imidazole ring will appear as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole-CH₃ | ~2.3 | s |
| Imidazole-H5 | ~7.0 | s |
| Imidazole-H2 | ~7.8 | s |
| Bromophenyl-H (ortho to Imidazole) | ~7.4 | d |
| Bromophenyl-H (ortho to Br) | ~7.6 | d |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Imidazole-CH₃ | ~14 |
| Imidazole-C5 | ~118 |
| Imidazole-C4 | ~138 |
| Imidazole-C2 | ~139 |
| Bromophenyl-C (ortho to Imidazole) | ~123 |
| Bromophenyl-C (ortho to Br) | ~133 |
| Bromophenyl-C (ipso to Imidazole) | ~137 |
| Bromophenyl-C (ipso to Br) | ~121 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N and C-Br bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C=C and C=N stretch (aromatic) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-Br stretch | 600-500 |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (for ⁷⁹Br) | 236 |
| [M]⁺ (for ⁸¹Br) | 238 |
| [M+H]⁺ (for ⁷⁹Br) | 237 |
| [M+H]⁺ (for ⁸¹Br) | 239 |
Chemical Reactivity and Stability
1-(4-Bromophenyl)-4-methyl-1H-imidazole is expected to be a stable solid under standard laboratory conditions. The imidazole ring is generally stable to a wide range of reagents. The C-Br bond on the phenyl ring is the most reactive site for further functionalization, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The imidazole ring can be susceptible to electrophilic attack at the C5 position, although the N-aryl group may deactivate the ring towards some electrophiles.
Potential Applications in Drug Discovery and Materials Science
While specific biological data for 1-(4-Bromophenyl)-4-methyl-1H-imidazole is limited, its structural motifs suggest several potential applications:
-
Anticancer Agents: Many N-arylimidazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[3]
-
Antifungal and Antimicrobial Agents: The imidazole core is a key component of many antifungal drugs. The bromophenyl group may enhance these properties.[4]
-
Enzyme Inhibitors: The N-arylimidazole scaffold can be tailored to inhibit specific enzymes involved in disease processes.[3]
-
Organic Electronics: The conjugated π-system of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Conclusion
1-(4-Bromophenyl)-4-methyl-1H-imidazole is a versatile molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis, structure, and properties, based on established chemical principles and data from related compounds. The proposed synthetic routes offer practical approaches for its preparation, while the predicted spectral data will aid in its characterization. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.
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